![molecular formula C16H32O5 B12659530 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate CAS No. 68415-64-5](/img/structure/B12659530.png)
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate is an organic compound with the molecular formula C16H32O5. It is an ester formed from decanoic acid and a triethylene glycol derivative. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate typically involves the esterification of decanoic acid with 2-[2-(2-hydroxyethoxy)ethoxy]ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the product through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield decanoic acid and 2-[2-(2-hydroxyethoxy)ethoxy]ethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Decanoic acid and 2-[2-(2-hydroxyethoxy)ethoxy]ethanol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Aldehydes or carboxylic acids derived from the hydroxyl groups.
Scientific Research Applications
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is crucial in various applications, including drug delivery and industrial formulations.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butyrate
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl hexanoate
Uniqueness
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate is unique due to its specific chain length and the presence of multiple ethoxy groups, which confer distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophilic and lipophilic characteristics, making it versatile for various applications.
Properties
CAS No. |
68415-64-5 |
|---|---|
Molecular Formula |
C16H32O5 |
Molecular Weight |
304.42 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl decanoate |
InChI |
InChI=1S/C16H32O5/c1-2-3-4-5-6-7-8-9-16(18)21-15-14-20-13-12-19-11-10-17/h17H,2-15H2,1H3 |
InChI Key |
HLLBXNKHJCWFFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


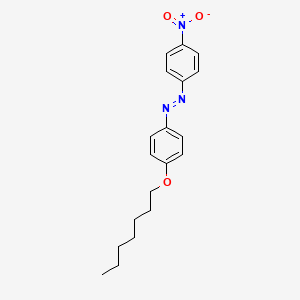
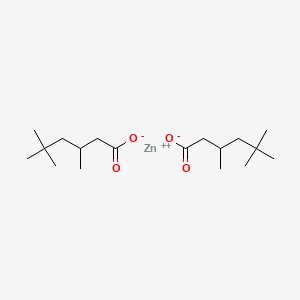
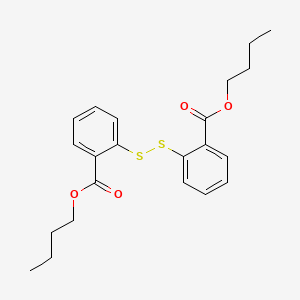
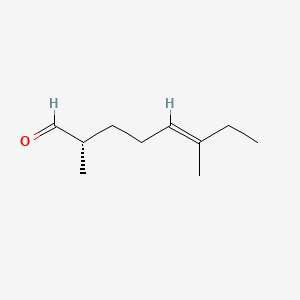

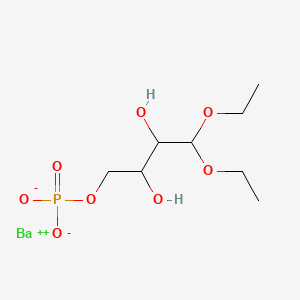
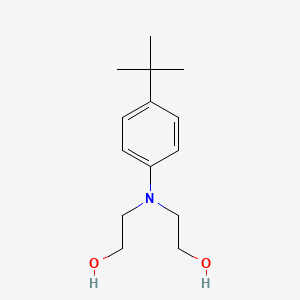
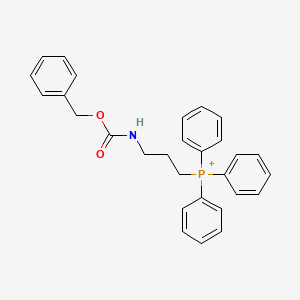
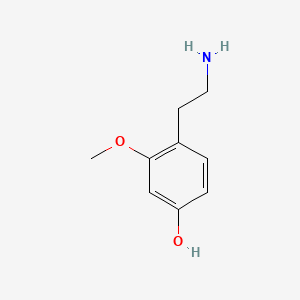
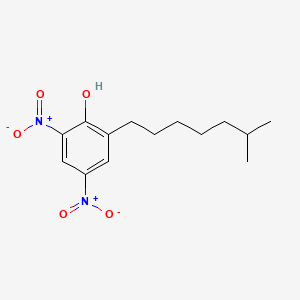
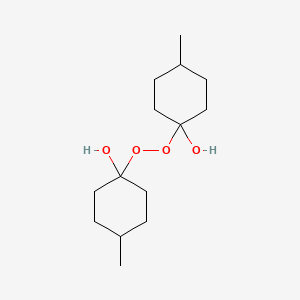

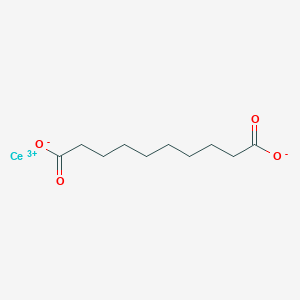
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)
